molecular formula C17H20ClNO3 B2711053 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1788849-02-4

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2711053
CAS No.: 1788849-02-4
M. Wt: 321.8
InChI Key: JCGGOMCGTOUPHT-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a 2,5-dimethylfuran-3-carboxamide group linked to a 3-chlorophenyl ring through a methoxypropyl chain. This specific architecture suggests potential for interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). Research on analogous compounds, such as those based on the 2-AMPP scaffold, has demonstrated their utility as potent and selective agonists for the orphan receptor GPR88, which is a prominent target in striatal-associated disorders . The chlorophenyl and furancarboxamide motifs are recurrent features in compounds investigated for their central nervous system (CNS) activity . The primary research value of this compound lies in its use as a chemical probe to elucidate the signaling mechanisms and physiological functions of poorly characterized receptors. Its design hints at potential application in preclinical studies for neurological conditions such as Parkinson's disease, schizophrenia, anxiety, and substance addiction, based on the implicated role of targets like GPR88 in these areas . Researchers can utilize this compound to study receptor binding, functional activity in cell-based assays (e.g., cAMP modulation), and its effects in more complex ex vivo systems. As with any research compound, thorough characterization and validation are essential. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-11-8-15(12(2)22-11)16(20)19-10-17(3,21-4)13-6-5-7-14(18)9-13/h5-9H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGGOMCGTOUPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,5-dimethylfuran-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(3-chlorophenyl)-2-methoxypropylamine in the presence of a base such as triethylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a systematic comparison with key examples from patent and synthetic chemistry literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Potential Applications Key Differences
N-[2-(3-Chlorophenyl)-2-Methoxypropyl]-2,5-Dimethylfuran-3-Carboxamide Furan-3-carboxamide 2,5-Dimethyl; 3-chlorophenyl-methoxypropyl Hypothesized CNS activity Unique furan core with dual methyl groups
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide Benzothiazole 6-Trifluoromethyl; 2-phenylacetamide Antimicrobial/anticancer Benzothiazole core vs. furan; trifluoromethyl group enhances lipophilicity
N-(6-Methoxybenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide Benzothiazole 6-Methoxy; 3-chlorophenyl-acetamide Anti-inflammatory Methoxy group at position 6; lacks furan’s methyl groups
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide Benzothiazole 6-Trifluoromethoxy; 3-chlorophenyl-acetamide Neuroprotective Trifluoromethoxy group improves metabolic stability vs. methoxypropyl in target compound

Key Findings :

Benzothiazole derivatives (e.g., EP3 348 550A1 compounds) often exhibit enhanced rigidity and π-stacking capacity due to their fused aromatic system, whereas the furan core may confer greater conformational flexibility .

Substituent Effects: The 3-chlorophenyl group is a common motif across analogs, contributing to hydrophobic interactions. However, its placement on a methoxypropyl chain (target compound) versus direct attachment (benzothiazole analogs) may influence steric accessibility.

Pharmacokinetic Properties :

  • Benzothiazole derivatives with trifluoromethyl/methoxy groups (e.g., EP3 348 550A1) are frequently optimized for blood-brain barrier penetration, a trait less certain in the furan-based target compound due to its polar carboxamide group.
  • The 2,5-dimethylfuran moiety may increase metabolic stability compared to unsubstituted furans but could still be susceptible to oxidative degradation in vivo.

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound with potential pharmacological applications. Its unique structure incorporates a furan ring and various functional groups, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's IUPAC name is this compound. The structural formula can be represented as follows:

C18H22ClNO3\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}\text{O}_3

1. Inhibition of Protein Aggregation

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on protein aggregation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The ability to disrupt toxic oligomers and stabilize non-toxic forms of proteins is crucial for preventing cellular toxicity associated with amyloid fibrils .

2. Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in protecting neuronal cells from damage in neurodegenerative conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Mechanism Reference
Inhibition of protein aggregationDisruption of toxic oligomers
Antioxidant effectsScavenging free radicals
Potential neuroprotective effectsStabilization of non-toxic protein forms

Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models

A study explored the effects of a compound structurally similar to this compound on β-amyloid aggregation in vitro. The results showed that the compound effectively reduced the formation of toxic oligomers and improved cell viability in neuronal cell cultures exposed to amyloid-beta peptides. This suggests potential therapeutic benefits for Alzheimer's disease treatment .

Case Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant properties of compounds derived from furan derivatives. Using radical scavenging tests, these compounds demonstrated significant antioxidant activity, indicating their potential role in mitigating oxidative stress-related damage in various cell types.

Future Directions

Further research is warranted to explore the full pharmacological potential of this compound. Areas for future investigation include:

  • In vivo studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic studies : Elucidating the precise molecular pathways through which this compound exerts its effects.
  • Therapeutic applications : Exploring its use in other conditions characterized by oxidative stress or protein aggregation.

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